Product packaging for Inositol 1,2-bisphosphate(Cat. No.:CAS No. 23410-61-9)

Inositol 1,2-bisphosphate

Cat. No.: B1220934
CAS No.: 23410-61-9
M. Wt: 340.12 g/mol
InChI Key: MCKAJXMRULSUKI-JIGFOQOZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Inositol 1,2-bisphosphate is a crucial intermediate within the inositol phosphate pathway, a fundamental cell signaling system in eukaryotic cells. This molecule is part of the complex metabolism of inositol phosphates, which regulates vital processes including ion channel permeability, metabolic flux, and intracellular calcium (Ca2+) homeostasis . Researchers value this compound for investigating the phosphoinositide cycle, a key pathway where phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) . The subsequent metabolism of these inositol phosphates, through a series of kinases and phosphatases, ultimately regenerates free inositol to complete the cycle . As a research tool, this compound is essential for studying enzymatic activities in this pathway, tracing metabolic flux, and understanding its potential role as a signaling molecule in its own right. Its applications extend to foundational research in neurobiology , metabolic disorders , and the mechanisms of intracellular signal transduction . This product is intended for Research Use Only (RUO) in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O12P2 B1220934 Inositol 1,2-bisphosphate CAS No. 23410-61-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23410-61-9

Molecular Formula

C6H14O12P2

Molecular Weight

340.12 g/mol

IUPAC Name

[(1R,2S,3R,4R,5S,6S)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2-,3+,4+,5-,6+/m1/s1

InChI Key

MCKAJXMRULSUKI-JIGFOQOZSA-N

SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O

Isomeric SMILES

[C@H]1([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O

Synonyms

inositol 1,2-bisphosphate
inositol 3,4-bisphosphate
inositol 3,4-diphosphate
myo-inositol 1,2-bisphosphate

Origin of Product

United States

Enzymatic Catabolism and Dephosphorylation of Inositol Bisphosphates

Inositol (B14025) Polyphosphate Phosphatases and their Substrate Specificity

Inositol polyphosphate phosphatases are a family of hydrolase enzymes responsible for the stepwise removal of phosphate (B84403) groups from the inositol ring of various inositol polyphosphates. This enzymatic action is fundamental to the termination of inositol phosphate-mediated signals and the recycling of inositol for the resynthesis of phosphoinositides. The specificity of these phosphatases for particular isomers and phosphate positions ensures a tightly regulated and complex network of inositol phosphate metabolism.

Inositol polyphosphate 1-phosphatase (INPP1) is a key enzyme in the phosphatidylinositol signaling pathway that specifically catalyzes the hydrolysis of the phosphate group at the 1-position of the inositol ring. uniprot.orgwikipedia.org Its primary substrates are inositol 1,4-bisphosphate (Ins(1,4)P2) and inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). uniprot.orgwikipedia.orgnih.gov The systematic name for this enzyme is D-myo-inositol-1,4-bisphosphate 1-phosphohydrolase. wikipedia.org

Purified from calf brain, INPP1 has an apparent molecular mass of 44,000 daltons and is believed to exist as a monomer. nih.gov The enzyme is widely expressed across various tissues, with the highest concentrations found in the pancreas and kidney. uniprot.org Its action on Ins(1,4)P2 yields inositol 4-monophosphate, a crucial step in the metabolic cascade that ultimately regenerates free inositol.

Key Properties of Inositol Polyphosphate 1-phosphatase (INPP1)
PropertyDescriptionReferences
Enzyme Commission NumberEC 3.1.3.57 wikipedia.org
Primary SubstratesInositol 1,4-bisphosphate, Inositol 1,3,4-trisphosphate uniprot.orgwikipedia.orgnih.gov
Catalytic ActionHydrolyzes the 1-position phosphate from the inositol ring uniprot.orgwikipedia.org
Molecular MassApproximately 44,000 daltons nih.gov
Tissue DistributionUbiquitously expressed, with highest levels in pancreas and kidney uniprot.org

The catalytic activity of INPP1 is dependent on the presence of magnesium ions (Mg²⁺). uniprot.org Studies on soluble fractions of rat brain homogenates have confirmed that the phosphatase activity responsible for the dephosphorylation of Ins(1,4)P2 is Mg²⁺-dependent. nih.gov This requirement for magnesium is a characteristic feature of many phosphatases and is essential for the proper folding and catalytic function of the enzyme. The magnesium ions are thought to play a role in coordinating the phosphate groups of the substrate within the active site, facilitating nucleophilic attack and subsequent hydrolysis.

INPP1 is considered a prototype for the metal-dependent, lithium-inhibited phosphomonoesterase family, which is characterized by a conserved three-dimensional core structure. escholarship.org X-ray crystallography studies have provided significant insights into the structural basis of its function. The crystal structures of INPP1, including a complex with its substrate inositol 1,4-bisphosphate, have been solved (PDB accession codes 1INP and 1JP4), revealing key features of the enzyme's active site. wikipedia.orgescholarship.org

These structural studies illuminate how the enzyme recognizes its specific substrates and the mechanism of catalysis. escholarship.org The active site contains a binuclear metal center that is crucial for its enzymatic activity. embopress.org The structural data also provide a basis for understanding the uncompetitive inhibition of INPP1 by lithium ions, a clinically important interaction. escholarship.org

Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1), a member of the histidine phosphatase family, exhibits a broader substrate specificity compared to INPP1. plos.org It is recognized as the only enzyme in the human genome capable of dephosphorylating inositol hexakisphosphate (InsP6). acs.orgbiorxiv.orguni-freiburg.de MINPP1 is known to remove the 3-phosphate group from a range of higher inositol phosphates, including inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5), and InsP6. plos.orgmdpi.com

This enzyme is related to phytases, which are known for their ability to dephosphorylate various inositol phosphates. biorxiv.orguni-freiburg.de Beyond its role in inositol phosphate metabolism, MINPP1 has been implicated in cellular processes such as apoptosis, endoplasmic reticulum (ER) stress, and the formation of bone and cartilage. biorxiv.orgmdpi.com While it is primarily classified as a 3-phosphatase, it has demonstrated the ability to act on different phosphate positions on the inositol ring. biorxiv.org Recent research has also identified phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) as a novel substrate for MINPP1. nih.gov

A significant aspect of MINPP1's function is its role in the generation of specific inositol bisphosphate isomers from higher inositol phosphates. In vitro studies have shown that MINPP1 can produce both enantiomers, inositol 1,2-bisphosphate (Ins(1,2)P2) and inositol 2,3-bisphosphate (Ins(2,3)P2), through the dephosphorylation of InsP6. biorxiv.org The formation of Ins(2,3)P2 in cells is dependent on the activity of MINPP1. acs.org

Metabolic analyses have revealed that Ins(2,3)P2 and inositol 2-monophosphate (Ins(2)P) are generated downstream of InsP6 metabolism. acs.orgnih.gov Notably, Ins(2,3)P2 has been identified as the most abundant inositol bisphosphate species in the human cell lines tested. acs.orgbiorxiv.org The complete dephosphorylation of InsP6 by MINPP1 ultimately converges to yield inositol (1/3,2)-bisphosphate and inositol 2-monophosphate as the final products. biorxiv.org

Dephosphorylation of Higher Inositol Phosphates by MINPP1
Initial SubstrateKey Intermediates/ProductsSignificanceReferences
Inositol hexakisphosphate (InsP6)This compound, Inositol 2,3-bisphosphateGeneration of specific InsP2 isomers acs.orgbiorxiv.org
Inositol hexakisphosphate (InsP6)Inositol (1/3,2)-bisphosphate, Inositol 2-monophosphateFinal products of the dephosphorylation cascade biorxiv.org
Inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5)Lower inositol phosphatesBroad substrate dephosphorylation plos.orgmdpi.com
Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3)Hydrolysis productsNovel lipid substrate for MINPP1 nih.gov

The turnover of inositol bisphosphates is a complex process involving a variety of other phosphatases with distinct specificities, highlighting the intricate regulation of the inositol phosphate network.

Inositol Polyphosphate 5-Phosphatases (5-phosphatases): This family, comprising ten identified mammalian enzymes, plays a significant role in phosphoinositide signaling. semanticscholar.org They hydrolyze the 5-phosphate from substrates such as phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) to produce phosphatidylinositol 4-phosphate (PtdIns4P). They also act on phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), converting it to phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2). semanticscholar.org

Inositol Polyphosphate 4-Phosphatases (INPP4): The two isoforms, INPP4A and INPP4B, remove the phosphate group from the 4-position of the inositol ring. Their substrates include both lipid and soluble inositol phosphates, such as PI(3,4)P2, PI(1,4)P2, Ins(1,4)P2, and Ins(1,3,4)P3. nih.govmdpi.com

Inositol Monophosphatases (IMPA): These enzymes can act on inositol bisphosphates, such as Ins(1,3)P2 and Ins(1,4)P2, to produce inositol monophosphates. mdpi.com

Diphosphoinositol Polyphosphate Phosphatases (DIPPs): These enzymes are involved in the metabolism of inositol pyrophosphates, catalyzing the conversion of 1,5-InsP8 back to InsP6. mdpi.com

The collective action of these and other phosphatases, with at least seven different enzymes implicated in the metabolism of inositol bisphosphates, ensures a dynamic and tightly controlled regulation of these signaling molecules. researchgate.net

Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1) and its Broader Dephosphorylation Activities

Regulation of Inositol Bisphosphate Degradation Pathways

The cellular concentrations of inositol bisphosphates are meticulously controlled through the regulation of the enzymes responsible for their degradation. This regulation occurs through various mechanisms, including allosteric control of the phosphatases that dephosphorylate them and a complex interplay between the kinase and phosphatase activities that govern their synthesis and breakdown.

Allosteric Regulation of Phosphatase Activity

The activity of phosphatases that hydrolyze inositol bisphosphates is subject to allosteric regulation, where the binding of a molecule to a site other than the active site modulates the enzyme's catalytic activity. This allows for fine-tuning of inositol bisphosphate levels in response to cellular signals and metabolic status.

One of the most well-studied regulators of inositol phosphate phosphatases is the lithium cation (Li+). Lithium is known to inhibit inositol monophosphatase and inositol polyphosphate 1-phosphatase. nih.govnih.govportlandpress.com Specifically, the dephosphorylation of inositol 1,4-bisphosphate (Ins(1,4)P2) is catalyzed by a cytosolic phosphatase that is sensitive to lithium inhibition. nih.gov The nature of this inhibition is primarily uncompetitive, meaning that lithium binds more effectively to the enzyme-substrate complex, and its inhibitory effect becomes more pronounced at higher substrate concentrations. nih.gov This inhibition can lead to an accumulation of inositol bisphosphates and a decrease in free inositol, a mechanism thought to be central to the therapeutic effects of lithium in bipolar disorder.

In addition to inhibition by ions, some phosphatases can be allosterically activated. For instance, while not a direct regulation of bisphosphate degradation, it is noteworthy that inositol 1,4-bisphosphate itself can act as an allosteric activator of muscle-type 6-phosphofructo-1-kinase, highlighting the role of inositol bisphosphates in modulating the activity of other key metabolic enzymes. nih.govresearchgate.netnih.gov

Furthermore, some enzymes exhibit bifunctional kinase/phosphatase activity, where the activity can be reciprocally coordinated. For example, an enzyme that acts as an Ins(3,4,5,6)P(4) 1-kinase can also function as an Ins(1,3,4,5,6)P(5) 1-phosphatase. nih.gov In this system, inositol 1,3,4-trisphosphate has been identified as an activator of the phosphatase activity, demonstrating a complex allosteric control mechanism within the inositol phosphate network. nih.gov

Table 1: Allosteric Regulators of Inositol Bisphosphate-Related Phosphatases

Phosphatase TargetAllosteric RegulatorEffect
Inositol 1,4-bisphosphate 1-phosphataseLithium (Li+)Inhibition
Inositol monophosphataseLithium (Li+)Inhibition
Ins(1,3,4,5,6)P(5) 1-phosphatase activity of a bifunctional kinase/phosphataseInositol 1,3,4-trisphosphateActivation

Interplay Between Kinases and Phosphatases in Maintaining Inositol Bisphosphate Levels

The steady-state levels of inositol bisphosphates are determined by the dynamic equilibrium between the activities of inositol phosphate kinases and phosphatases. This intricate balance ensures that the concentrations of these signaling molecules are appropriate for the cell's needs and can be rapidly adjusted in response to external stimuli. The synthesis and degradation of phosphoinositides, the precursors to many inositol phosphates, are also tightly controlled by a balance between kinases and phosphatases. nih.gov

A key player in this interplay is Inositol Polyphosphate Multikinase (IPMK), an enzyme with broad substrate specificity that can phosphorylate multiple inositol phosphates. nih.govsemanticscholar.org IPMK is involved in the synthesis of higher inositol polyphosphates from inositol trisphosphate, thus influencing the substrate availability for the production of inositol bisphosphates through dephosphorylation pathways. nih.govmdpi.com

Interestingly, IPMK also possesses phosphatidylinositol 3-kinase (PI3-kinase) activity, highlighting a direct link between the metabolism of soluble inositol phosphates and membrane-bound phosphoinositides. nih.govpnas.org The dual activities of IPMK suggest it can act as a molecular switch, potentially shifting the balance between different signaling pathways. pnas.org The regulation of IPMK itself is complex; for instance, its PI3-kinase activity can be inhibited by wortmannin, while its inositol phosphate kinase activity appears to be positively regulated by phosphorylation. pnas.org

The compartmentalization of enzymes also plays a crucial role. For example, Multiple Inositol Polyphosphate Phosphatase (MINPP1), which can dephosphorylate higher inositol phosphates, is located in the endoplasmic reticulum. nih.govnih.gov This spatial separation prevents indiscriminate dephosphorylation of signaling molecules in the cytosol, such as phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), thereby maintaining the integrity of distinct signaling pathways. nih.govnih.gov

Furthermore, some enzymes possess both kinase and phosphatase domains, allowing for direct and tightly coupled regulation of inositol phosphate levels. An example is the bifunctional enzyme that synthesizes and degrades Ins(3,4,5,6)P(4), where the two opposing activities are reciprocally coordinated. nih.gov This provides a self-contained regulatory module for controlling the level of a specific inositol phosphate.

Table 2: Key Enzymes in the Kinase-Phosphatase Interplay for Inositol Bisphosphate Homeostasis

EnzymePrimary Function(s)Role in Interplay
Inositol Polyphosphate Multikinase (IPMK)Inositol phosphate kinase, PI3-kinaseActs as a central node, influencing the synthesis of higher inositol phosphates and linking to phosphoinositide signaling. nih.govpnas.org
Inositol 1,4-bisphosphate 1-phosphataseDephosphorylates Ins(1,4)P2A key degrading enzyme whose activity is regulated to control Ins(1,4)P2 levels. nih.gov
Bifunctional Kinase/PhosphataseKinase and phosphatase activity for specific inositol polyphosphatesProvides a tightly controlled, localized regulation of specific inositol phosphate levels. nih.gov
Multiple Inositol Polyphosphate Phosphatase (MINPP1)Dephosphorylates higher inositol polyphosphatesIts compartmentalization in the ER prevents crosstalk between different inositol-based signaling pathways. nih.govnih.gov

Advanced Methodologies and Research Directions in Inositol Bisphosphate Studies

Analytical Techniques for Quantitative and Qualitative Assessment of Inositol (B14025) Bisphosphates

The accurate measurement and identification of inositol bisphosphate isomers are fundamental to understanding their cellular functions. Due to the structural similarity and low abundance of these molecules, highly sensitive and specific analytical methods are required.

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful strategy for tracing the metabolic fate of molecules within a cell and quantifying their turnover. In the context of inositol bisphosphates, stable isotopes are introduced into precursor molecules, and their incorporation into the inositol phosphate (B84403) pool is monitored over time. This approach provides insights into the dynamics of their synthesis and degradation.

Recent studies have utilized metabolic labeling of human cell lines, such as HEK293, with [¹³C₆]myo-inositol. Subsequent analysis of cellular extracts by 2D nuclear magnetic resonance (NMR) spectroscopy and capillary electrophoresis-mass spectrometry (CE-MS) has enabled the identification and quantification of various inositol phosphates. Notably, this technique has led to the identification of inositol 1,2- or 2,3-bisphosphate (Ins(1/3,2)P₂) as a detectable species in these cells nih.gov. By using different ¹³C-labeled myo-inositol isotopomers, researchers can distinguish between different isomers and elucidate their metabolic origins nih.gov. For instance, labeling with 4,5[¹³C₂]myo-inositol allows for the differentiation of labeled inositol bisphosphates from other abundant, non-labeled sugar bisphosphates by CE-MS nih.gov.

Metabolic flux analysis, which mathematically models the flow of atoms through metabolic pathways, can be coupled with isotopic labeling data to provide a quantitative understanding of the rates of enzymatic reactions involved in inositol bisphosphate metabolism. While traditionally challenging for complex pathways, the use of stable isotopes like ¹³C and ¹⁸O is providing new avenues for fluxomic studies of inositol phosphates acs.orgmdpi.com. Pulse-labeling with ¹⁸O-enriched water, for example, allows for the investigation of the turnover rates of phosphate groups on the inositol ring, revealing dynamic cycling of some inositol phosphate pools acs.org.

Labeling StrategyPrecursorAnalytical Technique(s)Key Findings for Inositol Bisphosphates
Stable Isotope Labeling[¹³C₆]myo-inositol2D NMR, CE-MSIdentification and quantification of inositol 1,2- or 2,3-bisphosphate in human cell lines nih.gov.
Stable Isotope Labeling4,5[¹³C₂]myo-inositolCE-MSDifferentiation of labeled inositol bisphosphates from other sugar bisphosphates nih.gov.
Stable Isotope Labeling¹⁸O-waterCE-MSReveals high turnover rates of phosphate groups on some inositol phosphates acs.org.
Stable Isotope LabelingU¹³C-glucoseNot specified for InsP₂Generation of U¹³C-inositol and U¹³C-IPx for use as internal standards in quantitative analysis nih.gov.

Chromatographic and Spectroscopic Methods for Isomer Resolution

The separation of structurally similar inositol bisphosphate isomers is a significant analytical challenge. High-performance liquid chromatography (HPLC), particularly with strong anion exchange (SAX) columns, has been a cornerstone for the separation of inositol phosphate isomers based on the number and position of their phosphate groups acs.orgspringernature.com. Different column characteristics can influence the retention and resolution of InsP₂ isomers acs.org.

More recently, capillary electrophoresis (CE) coupled with mass spectrometry (MS) has emerged as a highly effective technique for the analysis of complex mixtures of inositol phosphates rsc.orgrsc.orgresearchgate.net. CE-MS offers high sensitivity, requires only nanoliter sample volumes, and allows for the accurate assignment and quantification of isomers, especially when used in conjunction with stable isotope-labeled internal standards researchgate.net. This method has been successfully applied to identify and quantify various inositol phosphate isomers, including pyrophosphates, in mammalian tissues and cell lines rsc.orgrsc.org.

Mass spectrometry itself is a powerful tool for the detection of inositol phosphates, which lack a natural chromophore for UV-Vis detection cabidigitallibrary.org. Electrospray ionization (ESI)-MS is commonly used for the analysis of inositol phosphates, allowing for their detection and quantification with high sensitivity cabidigitallibrary.orgnih.gov. The coupling of HPLC with ESI-MS provides a rapid and quantitative method for the simultaneous detection of multiple inositol phosphate forms nih.gov.

MethodPrincipleApplication to Inositol Bisphosphate Isomers
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase. Strong anion exchange columns are particularly effective for inositol phosphates acs.org.Resolution of various InsP₂ isomers. A developed HPLC method separates inositol 1,4-bisphosphate and inositol 1,2-cyclic phosphate nih.gov.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separation based on the differential migration of charged species in an electric field, coupled with mass-based detection.High-sensitivity analysis and unambiguous assignment of inositol phosphate regioisomers, including pyrophosphorylated forms, in complex biological samples rsc.orgrsc.orgresearchgate.net.
Electrospray Ionization-Mass Spectrometry (ESI-MS) Ionization of molecules in solution for mass analysis.Sensitive detection and quantification of inositol phosphates, often coupled with a separation technique like HPLC or CE cabidigitallibrary.orgnih.gov.

Structural Biology Approaches for Enzyme-Ligand Interactions

Understanding the three-dimensional structures of enzymes that synthesize and degrade inositol bisphosphates, in complex with their substrates or inhibitors, is crucial for elucidating their catalytic mechanisms and for the development of specific inhibitors. X-ray crystallography and other structural biology techniques provide atomic-level insights into these interactions.

While specific crystal structures of enzymes in complex with inositol 1,2-bisphosphate are not yet widely available, the field of inositol phosphate structural biology has made significant strides. For example, the crystal structure of 1-L-myo-inositol-1-phosphate synthase, the enzyme that catalyzes the first committed step in the biosynthesis of all inositol-containing compounds, has been determined researchgate.net. This structure, both in its NAD-bound form and when bound to an inhibitor, reveals a striking induced-fit mechanism where a large portion of the enzyme becomes ordered upon inhibitor binding to completely encapsulate the active site researchgate.net.

Structural analyses of proteins that bind to higher-order inositol phosphates, such as inositol tetrakisphosphate (IP₄), pentakisphosphate (IP₅), and hexakisphosphate (IP₆), have also provided valuable information on the principles of inositol phosphate recognition by proteins nih.gov. These studies underscore the structural diversity in the binding interactions between effector proteins and inositol phosphate signaling molecules. The methodologies employed in these studies, including X-ray crystallography and cryo-electron microscopy, are directly applicable to investigating the interactions of enzymes with this compound, once such enzymes are identified and purified.

Genetic Perturbations and Cell Line Models for Pathway Elucidation

The use of genetic tools to manipulate the expression of enzymes in the inositol phosphate pathway, coupled with studies in various cell line models, is a powerful approach to unravel the synthesis, degradation, and function of specific inositol phosphate isomers.

By knocking out or knocking down the genes encoding for specific inositol kinases or phosphatases, researchers can observe the resulting changes in the cellular inositol phosphate profile. For example, the genetic deletion of enzymes like inositol hexakisphosphate kinase 1 (IP6K1) has been shown to alter the metabolism of inositol pyrophosphates nih.govpnas.org. Such genetic perturbation studies, when combined with the sensitive analytical techniques described above, can help to identify the enzymes responsible for the production and removal of this compound.

A variety of human cell lines, including HEK293T, HCT116, and HeLa, are commonly used to study inositol metabolism nih.govportlandpress.com. These models allow for controlled experiments where the cellular environment can be manipulated and the effects on inositol phosphate levels can be precisely measured. For instance, the contribution of endogenous inositol synthesis to the cellular inositol phosphate pool can be assessed by culturing cells in inositol-free medium and providing labeled precursors like [¹³C₆]-D-glucose researchgate.net. The development and characterization of knockout cell lines, such as MINPP1⁻/⁻ HEK293 cells, have been instrumental in defining the roles of specific enzymes in the broader inositol phosphate network nih.gov. These models provide a valuable platform for future studies aimed at elucidating the specific metabolic pathway of this compound.

Cell Line ModelGenetic PerturbationResearch Focus
HEK293TOverexpression or knockout of inositol metabolizing enzymes.Studying general inositol metabolism and signaling portlandpress.com.
MINPP1⁻/⁻ HEK293Knockout of Multiple Inositol Polyphosphate Phosphatase 1.Investigating the role of MINPP1 in the inositol phosphate network nih.gov.
HCT116Wild-type and knockout models.Analysis of inositol pyrophosphate metabolism nih.govbiorxiv.org.
HeLaTreatment with pathway inhibitors/activators.Quantitative profiling of inositol phosphates in response to pharmacological intervention nih.gov.

Q & A

What methodologies are recommended for detecting and quantifying Ins(1,2)P₂ in mammalian cells, and how do sensitivity limitations impact data interpretation?

Basic Research Question
Ins(1,2)P₂ is typically quantified using high-performance ion chromatography (HPIC) with suppressed conductivity detection, which resolves inositol phosphate isomers with high precision . For example, Chen & Li (2003) optimized anion-exchange chromatography with gradient elution (0–1.2 M ammonium nitrate, pH 3.5) to separate Ins(1,2)P₂ from isomers like Ins(2,3)P₂ . However, sensitivity remains a challenge due to low basal levels (~0.1–1 pmol/mg protein). To address this, researchers often use metabolic radiolabeling (³H-inositol) coupled with sequential extraction (e.g., perchloric acid) to enrich samples . Data interpretation must account for cross-reactivity in enzymatic assays and isomer co-elution in non-optimized systems.

What experimental evidence supports the role of Ins(1,2)P₂ in cellular signaling versus metabolic pathways?

Basic Research Question
Ins(1,2)P₂ is implicated in both signaling and metabolism. Barker et al. (1995) identified Ins(1,2)P₂ as a constitutive component of mammalian cells, suggesting a metabolic role in inositol recycling . In contrast, studies in Setcreasea purpurea show Ins(1,2)P₂ inhibits cell-to-cell communication by blocking carboxyfluorescein diffusion, implying a signaling function . To distinguish these roles, researchers use pharmacological inhibitors (e.g., lithium for inositol monophosphatase) and genetic models (e.g., knockouts of inositol polyphosphate phosphatases) to perturb pathways selectively .

How do researchers address contradictions in Ins(1,2)P₂’s reported roles across different cell types?

Advanced Research Question
Discrepancies arise from cell-type-specific expression of phosphatases and kinases. For example, Ins(1,2)P₂ is elevated in WRK1 rat mammary tumor cells but not in fibroblasts, likely due to differential activity of Ins(1,2,3)P₃ phosphatases . To resolve contradictions, comparative studies should standardize:

  • Cell models : Use isogenic cell lines or primary cells from the same tissue.
  • Detection protocols : Validate methods with synthetic Ins(1,2)P₂ standards .
  • Pathway mapping : Combine metabolomics (e.g., ³¹P-NMR) and siRNA screens to identify modifying enzymes .

What experimental strategies are used to study crosstalk between Ins(1,2)P₂ and higher inositol phosphates (e.g., InsP₃, InsP₆)?

Advanced Research Question
Crosstalk is analyzed using:

  • Radiolabeled tracers : Track ³H-inositol incorporation into Ins(1,2)P₂ and downstream metabolites .
  • Compartmentalization assays : Subcellular fractionation reveals spatial separation; for example, nuclear InsP₈ synthesis does not interfere with cytoplasmic Ins(1,2)P₂ pools .
  • Chemical probes : Bis-1,5-diphospho-myo-inositol tetrakisphosphate analogs mimic endogenous interactions to study competitive binding .

How do researchers mitigate challenges in distinguishing Ins(1,2)P₂ from structurally similar isomers?

Advanced Research Question
Isomer discrimination requires:

  • Chromatographic optimization : Adjusting pH and ion-pairing agents (e.g., tetrabutylammonium hydroxide) improves resolution .
  • Enzymatic digestion : Specific phosphatases (e.g., mammalian Ins(1,2)P₂ 1-phosphatase) hydrolyze isomers selectively .
  • Mass spectrometry : LC-MS/MS with MRM transitions (e.g., m/z 417 → 259 for Ins(1,2)P₂) enhances specificity .

What advanced techniques enable dynamic tracking of Ins(1,2)P₂ metabolic flux in live cells?

Advanced Research Question
Metabolic flux is analyzed via:

  • Stable isotope labeling : ¹³C-inositol tracing coupled with time-resolved HPIC quantifies turnover rates .
  • Genetically encoded biosensors : FRET-based probes for Ins(1,2)P₂ are under development, inspired by IP₃ sensors .
  • Mathematical modeling : Compartmental models integrate kinetic data from enzyme assays (e.g., Kₘ and Vₘₐₓ for Ins(1,2)P₂ phosphatases) .

What unresolved debates exist regarding Ins(1,2)P₂’s physiological significance?

Advanced Research Question
Key debates include:

  • Signaling vs. metabolic roles : Ins(1,2)P₂ may act as an iron chelator under oxidative stress, competing with Ins(1,2,3)P₃ for metal binding .
  • Enzymatic redundancy : Multiple phosphatases (e.g., MINPP1, phytases) hydrolyze Ins(1,2)P₂, complicating functional studies .
  • Evolutionary conservation : Ins(1,2)P₂ is absent in yeast, raising questions about its necessity in lower eukaryotes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.